molecular formula C21H19ClN4O4S B11366675 5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11366675
M. Wt: 458.9 g/mol
InChI Key: RVYXWRBCPHAHAH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including a chloro group, methoxy groups, a pyrrolidinone ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclization of an appropriate amino acid derivative.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled with 5-chloro-2-methoxybenzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction from laboratory to production scale, which requires careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiols (R-SH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of both the pyrrolidinone and thiadiazole rings, which are not commonly found together in similar compounds

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H19ClN4O4S/c1-29-15-6-4-14(5-7-15)26-11-12(9-18(26)27)20-24-25-21(31-20)23-19(28)16-10-13(22)3-8-17(16)30-2/h3-8,10,12H,9,11H2,1-2H3,(H,23,25,28)

InChI Key

RVYXWRBCPHAHAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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